Chiral Center Differentiation: 1226439-07-1 vs. Achiral N-Furan-2-ylmethyl Oxalamide
The target compound 1226439-07-1 contains a chiral center at the propan-2-yl carbon (the carbon bearing the methyl group attached to the oxalamide nitrogen), which is absent in the achiral analog N-benzo[1,3]dioxol-5-ylmethyl-N'-furan-2-ylmethyl-oxalamide . This stereochemical feature necessitates chiral chromatographic methods for enantiomeric purity assessment and introduces a critical quality attribute that is irrelevant for the achiral comparator. The molecular formula differs by exactly one carbon and two hydrogens (C₁₇H₁₈N₂O₅ vs. C₁₅H₁₄N₂O₅), corresponding to the additional methyl group on the propan-2-yl chain .
| Evidence Dimension | Stereochemical complexity and molecular composition |
|---|---|
| Target Compound Data | C₁₇H₁₈N₂O₅; MW 330.34 g/mol; 1 chiral center; Exact Mass 330.1216 g/mol |
| Comparator Or Baseline | N-Benzo[1,3]dioxol-5-ylmethyl-N'-furan-2-ylmethyl-oxalamide: C₁₅H₁₄N₂O₅; MW 302.29 g/mol; 0 chiral centers; Exact Mass 302.0903 g/mol |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔFormula = +C₂H₄; Chiral centers: 1 vs. 0 |
| Conditions | Structural comparison based on SpectraBase reference data and IUPAC nomenclature |
Why This Matters
For research groups requiring stereochemically defined probes, 1226439-07-1 offers a chiral handle for structure-activity relationship (SAR) studies that is entirely absent in the achiral analog, directly impacting binding mode hypotheses and downstream biological interpretation.
- [1] SpectraBase. N-Benzo[1,3]dioxol-5-ylmethyl-N'-furan-2-ylmethyl-oxalamide (Comparator). Compound ID: BhAVdDMvEgJ. InChIKey: GHTIUUWGJDQMLP-UHFFFAOYSA-N. Wiley Science Solutions. View Source
